1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an oxolan ring and an iodinated diazinane-dione moiety. Its properties and reactivity make it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable diazinane-dione precursor, followed by the introduction of the oxolan ring through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodinated moiety can be reduced to form non-iodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution of the iodine atom can produce a variety of functionalized derivatives.
Scientific Research Applications
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The iodinated moiety may play a crucial role in its binding affinity and specificity, while the oxolan ring contributes to its overall stability and solubility.
Comparison with Similar Compounds
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
- 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide
These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the iodine atom in this compound distinguishes it from others, providing unique chemical and biological properties.
Properties
Molecular Formula |
C9H13IN2O4 |
---|---|
Molecular Weight |
340.11 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13IN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h5-7,13H,1-4H2,(H,11,14,15)/t5-,6?,7+/m0/s1 |
InChI Key |
VJERHKNBTPQYRU-REJBHVJUSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2CC(C(=O)NC2=O)I |
Canonical SMILES |
C1CC(OC1CO)N2CC(C(=O)NC2=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.